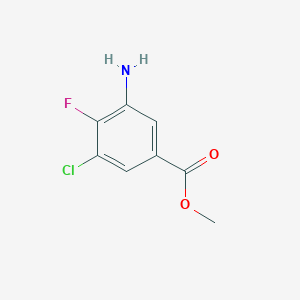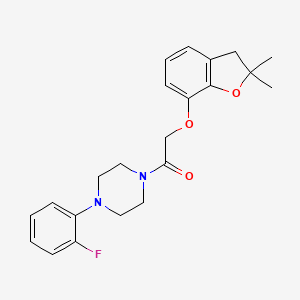
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is an organic compound notable for its diverse applications in scientific research, particularly within chemistry and biology. Its complex structure includes pyrimidinone, cyclopropane, and isoxazole motifs, making it an interesting target for synthetic chemists and a useful molecule in biological studies.
準備方法
Synthetic Routes and Reaction Conditions:
- Synthesis of Pyrimidinone Core:
Starting materials: Cyclopropyl amine, cyanamide, and an appropriate aldehyde.
Reaction: Cyclopropyl amine reacts with an aldehyde to form an imine, which subsequently undergoes cyclization with cyanamide to form the pyrimidinone ring.
- Formation of Isoxazole Ring:
Starting materials: An appropriate β-keto ester and hydroxylamine.
Reaction: The β-keto ester reacts with hydroxylamine to form the isoxazole ring through a condensation reaction.
- Final Assembly:
The pyrimidinone core is coupled with the isoxazole ring through an ethyl linker, using standard amidation reactions.
The industrial production of this compound would likely involve a similar sequence of reactions but optimized for large-scale synthesis. Key factors include the use of high-purity reagents, controlled reaction conditions (temperature, pH, and solvent choice), and efficient purification methods such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
- Oxidation:
The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the isoxazole ring.
- Reduction:
Reduction reactions can target the pyrimidinone ring, potentially converting it to dihydropyrimidinone derivatives.
- Substitution:
Electrophilic or nucleophilic substitution reactions can modify the isoxazole or pyrimidinone rings.
Oxidation: Reagents such as KMnO₄ or Jones reagent.
Reduction: Catalytic hydrogenation or metal hydrides like NaBH₄.
Substitution: Halogenation reagents for electrophilic substitution or alkyl halides for nucleophilic substitution.
Oxidation: Cyclopropyl ketones or isoxazole-N-oxides.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Halogenated derivatives or alkylated products.
科学的研究の応用
In Chemistry:
Used as a building block for the synthesis of more complex molecules.
Studied for its reactivity patterns and stability under various conditions.
Investigated for potential biological activity, such as enzyme inhibition or receptor binding.
Studied in the context of drug design and development, particularly in targeting specific proteins or pathways.
Potentially explored for therapeutic applications based on its biological activity.
Used as a reference compound in pharmacological studies to understand its effects and interactions.
Employed in the development of novel materials or chemical processes.
Utilized in the synthesis of intermediates for pharmaceuticals or agrochemicals.
作用機序
The compound's mechanism of action typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids.
The isoxazole and pyrimidinone rings are key to binding interactions, while the cyclopropyl group may influence the compound's overall conformation and binding affinity.
Pathways: The compound may modulate signaling pathways or metabolic processes depending on its target.
類似化合物との比較
Similar Compounds:
- N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylisoxazole-4-carboxamide:
This compound differs in the position of the carboxamide group, which can influence its reactivity and binding properties.
- 4-Cyclopropyl-6-oxopyrimidin-1-yl derivatives:
These compounds share the pyrimidinone core but differ in their side chains or additional functional groups.
- Isoxazole carboxamides:
Compounds with a similar isoxazole ring and carboxamide group, but varying in their linker or other substituents.
The specific combination of the cyclopropyl group, pyrimidinone ring, and isoxazole moiety makes N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylisoxazole-3-carboxamide a unique scaffold for drug design and chemical research.
Its structure allows for versatile functionalization and potential for diverse biological activities, setting it apart from other related compounds.
Remember, I can always refine this further or dive deeper into any particular section. Anything else you need to know?
特性
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-6-12(17-21-9)14(20)15-4-5-18-8-16-11(7-13(18)19)10-2-3-10/h6-8,10H,2-5H2,1H3,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINILXSWKOIHKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C=NC(=CC2=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2412954.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2412955.png)



![7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2412959.png)


![[(6-chloropyridin-2-yl)amino]urea](/img/structure/B2412965.png)



![3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2412972.png)
![(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2412977.png)
